3-(4-chlorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound classified under triazolopyrimidines. This compound features a complex structure characterized by a triazole ring fused to a pyrimidine ring, along with substituents such as a chlorophenyl group and a phenylprop-2-en-1-yl group. It is notable for its potential biological activities, particularly in the realm of medicinal chemistry.
This compound falls within the broader category of triazolopyrimidines, which are known for their diverse pharmacological properties. They have been studied for their potential applications in treating various diseases due to their ability to interact with specific biological targets, such as kinases involved in cell cycle regulation .
The synthesis of 3-(4-chlorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves several key steps:
The synthesis conditions often require careful control of temperature and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 3-(4-chlorophenyl)-6-[(2E)-3-phenylprop-2-en-1-yl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be represented as follows:
This structure includes:
Key structural data includes:
This information is crucial for researchers working on similar compounds or exploring its biological activities .
The compound can undergo several types of chemical reactions:
Each reaction type requires specific conditions (e.g., temperature, solvent) to achieve optimal results. Monitoring these reactions typically involves techniques like thin-layer chromatography and high-performance liquid chromatography to track progress and yield .
The primary target of 3-(4-chlorophenyl)-6-cinnamyl-triazolo[4,5-d]pyrimidin-7-one is Cyclin-dependent kinase 2 (CDK2).
By inhibiting CDK2, this compound disrupts normal cell cycle progression, which can lead to significant effects on cell growth and proliferation.
The inhibition of CDK2 affects fundamental biochemical pathways involved in cell division and cancer progression. This mechanism highlights the potential therapeutic applications of this compound in oncology .
Studies on the pharmacokinetics of this compound are essential for predicting its bioavailability and therapeutic effectiveness. Parameters such as absorption, distribution, metabolism, and excretion are critical for understanding its potential as a drug candidate.
Key physical properties include:
Relevant chemical properties include:
These properties are important for determining how the compound behaves under various conditions and its suitability for different applications .
The unique structure and biological activity of 3-(4-chlorophenyl)-6[(2E)-3-phenyprop-2-en-l-y]-triazolo[4,5-d]pyrimidin -7-one make it a subject of interest in medicinal chemistry research. Potential applications include:
Research continues to explore its efficacy in various therapeutic contexts, emphasizing its role in developing new treatments for diseases related to cell proliferation .
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1